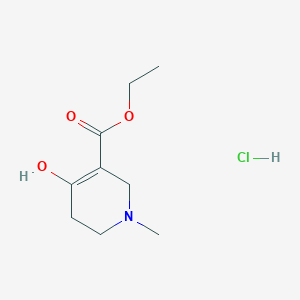![molecular formula C16H20N2O2 B5914428 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one, also known as HTB, is a chemical compound that has been studied extensively in scientific research. This compound has shown potential as a therapeutic agent for a variety of diseases due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is complex and not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. Additionally, this compound has been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, this compound has been shown to inhibit the growth and replication of viruses and bacteria, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one in lab experiments is its high purity and yield, which makes it suitable for a variety of applications. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using this compound is its complex mechanism of action, which requires further study to fully understand.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one. One area of research could focus on the development of new drugs based on the structure and mechanism of action of this compound. Additionally, further studies could investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the complex mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves several steps, including the reaction of 4-hydroxybenzaldehyde with 1,2-diaminocyclohexane, followed by oxidation and cyclization reactions. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-3-1-12(2-4-14)7-16-10-17-5-6-18(11-16)9-13(8-17)15(16)20/h1-4,13,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGOHDOFMXTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)


![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
